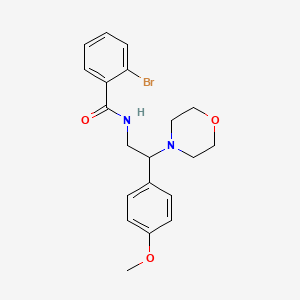

2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O3/c1-25-16-8-6-15(7-9-16)19(23-10-12-26-13-11-23)14-22-20(24)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXDTGWFQPJAQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves a multi-step process:

Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Formation of Methoxyphenyl Intermediate: The brominated benzamide is then reacted with 4-methoxyphenylboronic acid in a Suzuki coupling reaction, using a palladium catalyst and a base such as potassium carbonate.

Morpholinoethylation: The resulting intermediate is further reacted with morpholine and an appropriate alkylating agent, such as 2-chloroethylamine hydrochloride, under basic conditions to introduce the morpholinoethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 2-position of the benzamide ring undergoes NAS with nucleophiles. Key findings include:

Key Observation : Steric hindrance from the morpholinoethyl group reduces reaction rates compared to simpler benzamide analogs .

Reductive Dehalogenation

The bromine atom can be replaced via catalytic hydrogenation:

Applications : Debrominated products serve as intermediates for further functionalization (e.g., Suzuki couplings) .

Oxidation Reactions

The methoxyphenyl and morpholinoethyl groups are susceptible to oxidation:

Caution : Strong oxidants may degrade the benzamide backbone under prolonged exposure .

Acid/Base-Mediated Hydrolysis

The amide bond exhibits stability under mild conditions but hydrolyzes under extremes:

| Conditions | Products | Kinetics |

|---|---|---|

| 6M HCl, reflux, 12 hours | 2-bromo-benzoic acid + 2-(4-methoxyphenyl)-2-morpholinoethylamine | |

| 2M NaOH, 70°C, 8 hours | Sodium 2-bromo-benzoate + free amine |

Structural Impact : Hydrolysis is slower than aliphatic amides due to resonance stabilization .

Functionalization of the Morpholinoethyl Group

The morpholine ring undergoes alkylation and acylation:

Utility : Modifications here alter solubility and bioavailability .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs EAS to the para position relative to the methoxy group:

Regioselectivity : Methoxy’s +M effect dominates, overriding benzamide’s −I effect .

Scientific Research Applications

Overview

2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its applications in chemistry, biology, and medicine, supported by detailed data and case studies.

Chemistry

Building Block for Synthesis :

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions.

| Reaction Type | Description |

|---|---|

| Bromination | Introduction of bromine into organic substrates. |

| Nucleophilic Substitution | Formation of new bonds by replacing leaving groups with nucleophiles. |

Biology

Biological Activity :

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer research.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially disrupting cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Biological Property | Mechanism of Action | Example Study |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | MIC values against Gram-positive bacteria showed significant inhibition. |

| Anticancer | Induction of apoptosis in cancer cells | IC50 values below 6.5 μM against Molt-3 leukemia cells reported. |

Medicine

Therapeutic Potential :

Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, including cancer and infections. Its ability to modulate specific molecular targets may lead to the development of new treatment strategies.

- Clinical Relevance : Compounds with similar structures have been evaluated for their efficacy in clinical settings, indicating potential pathways for drug development.

Case Study 1: Anticancer Activity

A study demonstrated the cytotoxic effects of related benzamide compounds against human colorectal carcinoma cell lines (HCT116). The synthesized derivatives exhibited IC50 values significantly lower than standard treatments, indicating strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that this compound was effective against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentration (MIC) values suggesting potent antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Benzamide Derivatives

a. 4-Bromo-N-(2-Nitrophenyl)Benzamide (I) This compound, synthesized from 2-nitroaniline and bromobenzoyl chloride, shares the bromobenzamide core but substitutes the morpholinoethyl-4-methoxyphenyl group with a 2-nitrophenyl moiety. X-ray crystallography reveals two molecules per asymmetric unit, with distinct hydrogen-bonding networks (N–H···O and C–H···O interactions) . In contrast, the target compound’s morpholinoethyl group may enhance solubility in polar solvents due to the morpholine oxygen’s hydrogen-bonding capacity .

b. 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB) 4MNB features a 4-methoxy group adjacent to a nitro substituent.

c. 4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide

This fluorinated derivative, synthesized via acyl chloride coupling (90% yield), highlights how halogen diversity (Br, Cl, F) and trifluoropropyl groups can enhance metabolic stability and lipophilicity compared to the target compound’s simpler bromine-morpholine system .

Morpholinoethyl-Substituted Analogs

a. 2-(Morpholino)-2-Bromo-N-(Quinolin-8-yl)Benzamide (3k) Synthesized with 69% yield (), this analog replaces the 4-methoxyphenyl group with a quinolin-8-yl moiety. The quinoline’s aromatic nitrogen may engage in π-stacking or metal coordination, whereas the target compound’s 4-methoxyphenyl group favors hydrophobic interactions .

b.

Methoxyphenyl-Containing Amides

a. 2-Hydroxy-N-[2-(3,4-Methoxyphenyl)Ethyl]Benzamide (Rip-B) This non-brominated analog, synthesized in 34% yield (), replaces bromine with a hydroxyl group. The hydroxyl enables stronger hydrogen bonding (e.g., O–H···O interactions), whereas bromine in the target compound may enhance halogen bonding or steric bulk .

b. 2-Bromo-N-(4-Methoxyphenyl)Benzamide A direct structural relative, this compound lacks the morpholinoethyl spacer. Its 13C NMR data () provide reference points for comparing chemical shifts influenced by the morpholine group’s electron-donating effects in the target compound .

Biological Activity

2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom, a morpholinoethyl group, and a methoxy-substituted phenyl ring, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, which is critical in cancer therapy. For instance, the inhibition of dihydrofolate reductase (DHFR) has been noted in similar benzamide compounds, leading to reduced cancer cell growth .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Several studies have explored the anticancer potential of benzamide derivatives. For instance:

- Cell Line Studies : In vitro evaluations have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 0.24 μM to 7.29 μM against breast and colon cancer cell lines .

- Mechanistic Insights : The mechanism often involves cell cycle arrest at the G2/M phase and apoptosis induction via specific kinase inhibition, which is crucial for cancer treatment strategies .

Antimicrobial Activity

Research indicates that derivatives of this compound may possess significant antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Compounds within this class have shown MIC values as low as 0.78 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .

- Structure-Activity Relationship (SAR) : Modifications in the chemical structure, such as the introduction of electron-withdrawing groups or varying substituents on the benzene rings, have been linked to enhanced antimicrobial efficacy .

Data Table: Summary of Biological Activities

Case Studies

- Cancer Therapeutics : A study demonstrated that a related benzamide derivative significantly inhibited tumor growth in xenograft models by targeting key signaling pathways involved in cell proliferation and survival.

- Infection Models : Another investigation revealed that modifying the side chains on benzamide derivatives improved their efficacy against multi-drug resistant bacterial strains, showcasing their potential as novel antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.